molecular formula C11H14O4 B15477374 Butyl 2,5-dihydroxybenzoate CAS No. 37622-48-3

Butyl 2,5-dihydroxybenzoate

Cat. No.: B15477374
CAS No.: 37622-48-3
M. Wt: 210.23 g/mol
InChI Key: DQTUNGDNGRZTTA-UHFFFAOYSA-N
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Description

Butyl 2,5-dihydroxybenzoate is a chemical derivative of 2,5-dihydroxybenzoic acid (gentisic acid), where the carboxylic acid group is esterified with a butyl group. This modification can alter the compound's solubility, volatility, and other physicochemical properties compared to the parent acid, making it a valuable intermediate for various research applications. It is particularly useful in organic synthesis as a building block for creating more complex molecules, including polymers, ligands, and pharmaceutical candidates. Ester derivatives like this one are often explored to fine-tune the properties of the core dihydroxybenzoate structure for specific industrial or material science applications. The compound is closely related to 2,5-dihydroxybenzoic acid butylamine salt, which is well-established as a highly effective matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry . This suggests potential utility for the ester in analytical chemistry, though its specific performance would require validation. Researchers value this compound for its multifunctional structure, featuring both phenolic hydroxyl groups and an ester moiety, which allows for further chemical modifications. As with all compounds of this nature, its mechanism of action is entirely dependent on the specific research context, whether it acts as a synthetic precursor, a ligand in metal coordination, or a component in material formulations. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

37622-48-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

butyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7,12-13H,2-3,6H2,1H3

InChI Key

DQTUNGDNGRZTTA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Enzymatic Activity Analysis

Compound Name Hydroxy Group Positions Enzymatic Activity (GRDC) Key Structural Interactions
This compound 2, 5 No activity 5-OH clashes with Phe23
Butyl 2,6-dihydroxybenzoate 2, 6 Active (resorcinol) Favorable 2,6-OH alignment
Butyl 2,3-dihydroxybenzoate 2, 3 Active (1,2-dihydroxybenzene) Compatible with active site
Butyl 3,4-dihydroxybenzoate 3, 4 No activity 4-OH steric hindrance

Key Research Findings

Enzyme Substrate Specificity: The reversible 2,6-dihydroxybenzoate decarboxylase (GRDC) from Rhizobium sp. This selectivity is attributed to steric clashes between hydroxyl groups at positions 4 or 5 and the hydrophobic phenyl ring of Phe23 in the enzyme’s active site . this compound: The 5-hydroxyl group creates a short contact (~2–3 Å) with Phe23, preventing substrate binding and decarboxylation . Butyl 2,6-dihydroxybenzoate: The symmetrical 2,6-hydroxyl arrangement avoids clashes, enabling efficient catalysis to resorcinol .

Role of Esterification : While the provided evidence focuses on dihydroxybenzoic acids, esterification with butyl groups likely preserves hydroxyl positioning. Thus, enzymatic inactivity toward 2,5-dihydroxybenzoic acid extends to its ester form due to identical steric constraints .

Comparative Reactivity :

  • Butyl 2,3-dihydroxybenzoate : Despite its structural similarity to 2,5-dihydroxybenzoate, the 2,3-hydroxyl configuration aligns with GRDC’s catalytic machinery, yielding 1,2-dihydroxybenzene .
  • Butyl 3,4-dihydroxybenzoate : The 4-hydroxyl group disrupts enzyme-substrate interactions, mirroring the inactivity of 3,4-dihydroxybenzoic acid .

Preparation Methods

Fischer Esterification

The Fischer esterification method involves reacting gentisic acid with excess butanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) typically catalyzes the reaction, which proceeds via nucleophilic acyl substitution. The general reaction is:

$$
\text{Gentisic acid} + \text{Butanol} \xrightarrow{\text{H}^+} \text{Butyl 2,5-dihydroxybenzoate} + \text{H}_2\text{O}
$$

Key parameters include:

  • Temperature : Reflux conditions (~100–120°C) to overcome kinetic barriers.
  • Solvent : Butanol acts as both reactant and solvent, minimizing side reactions.
  • Yield : Reported yields for analogous dihydroxybenzoate esters range from 60–75%, though prolonged reaction times (>12 hours) are often required.

A major challenge is the steric hindrance posed by the hydroxyl groups at positions 2 and 5, which can reduce reaction efficiency. Acid-catalyzed methods also risk side reactions such as dehydration or polymerization.

Coupling Reagent-Mediated Synthesis

Modern approaches employ coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of gentisic acid. This method, adapted from polymer chemistry, enables esterification under milder conditions:

  • Activation : Gentisic acid reacts with HBTU/HOBt in dimethylformamide (DMF), forming an active ester intermediate.
  • Nucleophilic Attack : Butanol displaces the activating group, yielding the target ester.

Advantages :

  • Yield : 80–90% in model systems.
  • Conditions : Room temperature, reducing energy input.
  • Selectivity : Minimizes side reactions compared to acid catalysis.

Disadvantages :

  • Cost : High reagent expenses limit industrial scalability.
  • Purification : Requires chromatography or recrystallization to remove byproducts.

Enzymatic and Microbial Approaches

Biosynthesis of Gentisic Acid

Recent advances in metabolic engineering have enabled the microbial production of gentisic acid. Pseudomonas chlororaphis P3, engineered to overexpress rate-limiting enzymes in the shikimate pathway, synthesizes gentisate from 3-hydroxybenzoate. Key steps include:

  • Hydroxylation : 3-Hydroxybenzoate is converted to gentisate via a monooxygenase.
  • Decarboxylation : Removal of the carboxyl group yields intermediates for downstream esterification.

Yield : 365 mg/L in optimized bioreactors.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of gentisic acid with butyl acetate or direct esterification with butanol. Reaction conditions are tailored to preserve enzyme activity:

  • Solvent : Non-polar solvents (e.g., hexane) enhance substrate solubility.
  • Temperature : 30–40°C to prevent denaturation.
  • Yield : 40–60%, with potential improvements via immobilized enzyme systems.

Comparative Analysis of Synthesis Methods

Method Catalyst/Reagent Solvent Temperature Yield Advantages Disadvantages
Fischer Esterification H₂SO₄ Butanol 100–120°C 60–75% Low cost, simple setup Side reactions, long reaction time
Coupling Reagents HBTU/HOBt DMF 25°C 80–90% High yield, mild conditions Expensive reagents, complex purification
Enzymatic Esterification Lipase Hexane 30–40°C 40–60% Green chemistry, high selectivity Moderate yield, enzyme cost
Microbial Production Engineered Pseudomonas Aqueous medium 37°C 365 mg/L Sustainable, scalable Requires downstream esterification

Purification and Characterization

Post-synthesis purification is critical for removing unreacted starting materials and byproducts. Common techniques include:

  • Recrystallization : Using ethanol-water mixtures to isolate crystalline product.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.
  • Acid-Base Extraction : Leveraging the solubility differences of gentisic acid and its ester in aqueous vs. organic phases.

Characterization Methods :

  • NMR Spectroscopy : Confirms ester linkage via shifts at δ 4.2–4.5 ppm (butyl CH₂) and δ 6.5–7.5 ppm (aromatic protons).
  • HPLC : Quantifies purity using reversed-phase columns and UV detection at 254 nm.

Industrial Applications and Scalability

This compound’s antioxidant properties make it valuable in:

  • Pharmaceuticals : Stabilizing lipid-based drug formulations.
  • Polymers : Serving as a monomer in biodegradable polyesters.

Scalability challenges center on cost-effective catalysis and solvent recovery. Continuous flow reactors and immobilized enzyme systems are promising solutions to enhance throughput.

Q & A

Q. What are the optimal synthetic routes for Butyl 2,5-dihydroxybenzoate, and how can reproducibility be ensured?

this compound can be synthesized via esterification of 2,5-dihydroxybenzoic acid with butanol using acid catalysts (e.g., sulfuric acid). Key steps include controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis . For reproducibility, document reagent purity, reaction time, and purification methods (e.g., column chromatography with petroleum ether/ethyl acetate gradients). Characterization via 1H^1H-NMR and HPLC (>98% purity) is critical to confirm identity and purity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. For example:

  • Light sensitivity : Store in amber vials and compare UV-Vis spectra before/after exposure.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic stability : Monitor ester bond integrity via HPLC in buffered solutions (pH 4–9) at 25°C and 40°C .

Q. What analytical techniques are recommended for verifying the identity of this compound?

  • NMR spectroscopy : Confirm esterification via 1H^1H-NMR peaks (e.g., butyl chain protons at δ 0.8–1.6 ppm and aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry (MS) : Use ESI-MS or MALDI-MS to validate molecular ion peaks ([M+H]+^+ at m/z 225.1).
  • HPLC : Compare retention times with standards and ensure ≥95% purity .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from crystallinity or impurities. Address this by:

  • Performing powder X-ray diffraction (PXRD) to assess crystallinity.
  • Using dynamic light scattering (DLS) to detect aggregates in solution.
  • Validating purity via high-resolution mass spectrometry (HRMS) to rule out contaminants .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

  • Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC50_{50} values.
  • Controls : Include solvent-only controls and structurally related esters (e.g., methyl or benzyl analogs) to isolate structure-activity relationships .
  • Metabolic stability : Evaluate hepatic microsomal degradation to assess pharmacokinetic viability .

Q. How can MALDI imaging be optimized to study spatial distribution of this compound in biological tissues?

  • Matrix selection : Test lithium 2,5-dihydroxybenzoate (LiDHB) as a co-matrix to enhance ionization efficiency and reduce background noise.
  • Resolution : Use high-resolution mass analyzers (e.g., Orbitrap) to distinguish analyte peaks from matrix-derived ions (e.g., m/z 225.1 vs. LiDHB fragments) .
  • Tissue preparation : Optimize washing steps (e.g., ethanol rinses) to remove lipids interfering with signal clarity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor esterification progress in real time.
  • Quality by Design (QbD) : Use factorial experiments to identify critical parameters (e.g., catalyst concentration, reaction time).
  • Statistical analysis : Apply ANOVA to validate consistency across batches (>95% confidence interval) .

Methodological Notes

  • Data Interpretation : For conflicting spectral data (e.g., overlapping NMR peaks), use 2D-COSY or HSQC to resolve ambiguities .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) by depositing raw data in repositories like Zenodo or Figshare for transparency .
  • Advanced Tools : Leverage computational chemistry (e.g., DFT calculations) to predict reactivity and guide synthetic optimization .

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